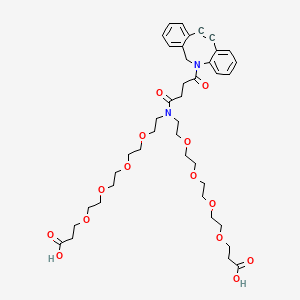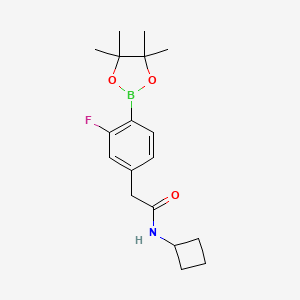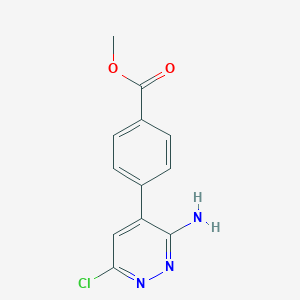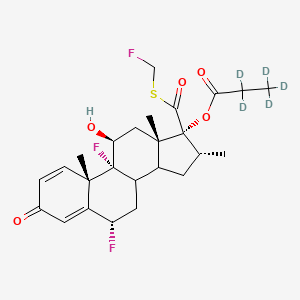![molecular formula C7H9ClF3N3 B13721895 2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride typically involves a [3+2] cycloaddition reaction. This reaction employs trifluoromethyl N-acylhydrazones or trifluoroacetohydrazonoyl bromides as building blocks, reacting with maleimides under mild conditions . Another method involves the use of methyl hydrazine hydrochloride, which undergoes lithiation followed by trapping with electrophiles .
Industrial Production Methods
Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The use of cost-effective and thermally stable catalysts, such as Amberlyst-70, can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Selectfluor.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving radical intermediates.
Common Reagents and Conditions
Oxidation: Selectfluor in the presence of iodine catalysts.
Reduction: Sodium borohydride in methanol.
Substitution: Radical trifluoromethylation using radical initiators.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated pyrazole derivatives, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid: An important intermediate in pesticide synthesis.
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Known for its use in organic synthesis.
Uniqueness
2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is unique due to its fused ring structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H9ClF3N3 |
|---|---|
Molekulargewicht |
227.61 g/mol |
IUPAC-Name |
2-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-13-6(7(8,9)10)4-2-11-3-5(4)12-13;/h11H,2-3H2,1H3;1H |
InChI-Schlüssel |
BFAMYPIETFSRCO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C2CNCC2=N1)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)





![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)

![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)



